molecular formula C18H15N B271537 4-methyl-2-[(E)-2-phenylethenyl]quinoline

4-methyl-2-[(E)-2-phenylethenyl]quinoline

Cat. No. B271537
M. Wt: 245.3 g/mol
InChI Key: MPMZSHBASKBPKF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(E)-2-phenylethenyl]quinoline, also known as MEQ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MEQ is a member of the quinoline family, which is a class of organic compounds that contain a benzene ring fused to a pyridine ring.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-kappaB pathway and the MAPK pathway. This compound has been shown to inhibit the phosphorylation of IkappaB-alpha, which is a key regulator of the NF-kappaB pathway. This compound also inhibits the phosphorylation of ERK1/2, JNK, and p38, which are components of the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-2-[(E)-2-phenylethenyl]quinoline in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 4-methyl-2-[(E)-2-phenylethenyl]quinoline research, including its potential use as a therapeutic agent for inflammatory diseases, neurodegenerative diseases, and cancer. This compound could also be studied for its potential to enhance the efficacy of existing cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.

Synthesis Methods

4-methyl-2-[(E)-2-phenylethenyl]quinoline can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The Skraup reaction is a modification of the Pfitzinger reaction that uses a mixture of aniline, glycerol, and sulfuric acid. The Friedlander synthesis involves the reaction of an aryl amine with a ketone or aldehyde in the presence of an acid catalyst.

Scientific Research Applications

4-methyl-2-[(E)-2-phenylethenyl]quinoline has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

4-methyl-2-[(E)-2-phenylethenyl]quinoline

InChI

InChI=1S/C18H15N/c1-14-13-16(12-11-15-7-3-2-4-8-15)19-18-10-6-5-9-17(14)18/h2-13H,1H3/b12-11+

InChI Key

MPMZSHBASKBPKF-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)/C=C/C3=CC=CC=C3

SMILES

CC1=CC(=NC2=CC=CC=C12)C=CC3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C=CC3=CC=CC=C3

Origin of Product

United States

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